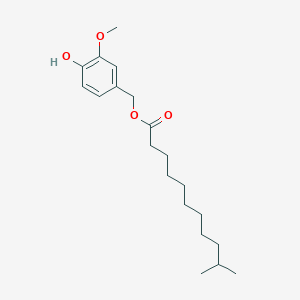

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is a chemical compound with the molecular formula C19H30O4 It is known for its unique structure, which includes a phenolic group and a long aliphatic chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate typically involves esterification reactions. One common method is the reaction of (4-Hydroxy-3-methoxyphenyl)methanol with 10-methylundecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.

化学反应分析

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic compounds.

科学研究应用

Chemistry

In chemistry, (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The phenolic group is known to scavenge free radicals, making it a candidate for developing new antioxidant agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of new drugs for treating oxidative stress-related diseases.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

作用机制

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate primarily involves its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is mediated through molecular pathways that involve the stabilization of free radicals and the prevention of chain reactions that lead to cellular damage.

相似化合物的比较

Similar Compounds

Methyl 10-methylundecanoate: A similar compound with a shorter aliphatic chain.

(4-Hydroxy-3-methoxyphenyl)methyl undecanoate: A compound with a similar phenolic group but different aliphatic chain length.

Uniqueness

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is unique due to its specific combination of a phenolic group and a long aliphatic chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require both hydrophilic and hydrophobic characteristics.

生物活性

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H36O3

- Molecular Weight : 304.49 g/mol

- CAS Number : 906465-19-8

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Effects

The compound has shown potential in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies have reported that it can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells. This effect is believed to be mediated through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Activity

There is evidence supporting the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This action may involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing structural destabilization.

- Apoptosis Induction : The compound activates caspases and mitochondrial pathways leading to programmed cell death.

- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines through transcriptional regulation.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Broad-spectrum | Cell membrane disruption |

| Anticancer | Effective in vitro | Induction of apoptosis |

| Anti-inflammatory | Significant reduction | Inhibition of NF-κB signaling |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

- Anticancer Research : In a recent study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

- Inflammation Model : An animal model assessing the anti-inflammatory effects demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, with a reduction percentage comparable to standard anti-inflammatory drugs.

属性

CAS 编号 |

906465-19-8 |

|---|---|

分子式 |

C20H32O4 |

分子量 |

336.5 g/mol |

IUPAC 名称 |

(4-hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate |

InChI |

InChI=1S/C20H32O4/c1-16(2)10-8-6-4-5-7-9-11-20(22)24-15-17-12-13-18(21)19(14-17)23-3/h12-14,16,21H,4-11,15H2,1-3H3 |

InChI 键 |

GVYIBCHMUBJSKG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。